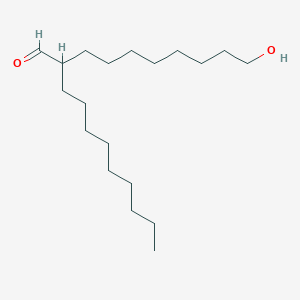
Undecanal, 2-(8-hydroxyoctyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Undecanal, 2-(8-hydroxyoctyl)- is an organic compound with the molecular formula C19H38O2. It is a derivative of undecanal, which is an eleven-carbon aldehyde. This compound is characterized by the presence of a hydroxyl group attached to the eighth carbon of an octyl chain, which is further connected to the undecanal backbone. This structure imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of undecanal, 2-(8-hydroxyoctyl)- typically involves the reaction of undecanal with an appropriate hydroxyl-containing reagent under controlled conditions. One common method is the hydroformylation of decene to produce undecanal, followed by a subsequent reaction with 8-hydroxyoctanol. The reaction conditions often include the use of catalysts such as rhodium complexes and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of undecanal, 2-(8-hydroxyoctyl)- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and advanced separation techniques to isolate and purify the compound. The use of robust catalysts and optimized reaction conditions ensures the efficient production of the compound with minimal by-products .
Chemical Reactions Analysis
Types of Reactions
Undecanal, 2-(8-hydroxyoctyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(8-oxooctyl)undecanal or 2-(8-carboxyoctyl)undecanal.
Reduction: Formation of 2-(8-hydroxyoctyl)undecanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Undecanal, 2-(8-hydroxyoctyl)- has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals
Mechanism of Action
The mechanism of action of undecanal, 2-(8-hydroxyoctyl)- involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The aldehyde group can undergo nucleophilic addition reactions, forming covalent bonds with nucleophiles in biological systems. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Undecanal: An eleven-carbon aldehyde without the hydroxyl group.
2-(8-Hydroxyoctyl)undecanol: The reduced form of undecanal, 2-(8-hydroxyoctyl)-.
Decanal: A ten-carbon aldehyde with similar properties but shorter chain length.
Uniqueness
Undecanal, 2-(8-hydroxyoctyl)- is unique due to the presence of both an aldehyde and a hydroxyl group, which imparts distinct reactivity and properties. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its analogs .
Properties
CAS No. |
78661-31-1 |
|---|---|
Molecular Formula |
C19H38O2 |
Molecular Weight |
298.5 g/mol |
IUPAC Name |
2-(8-hydroxyoctyl)undecanal |
InChI |
InChI=1S/C19H38O2/c1-2-3-4-5-6-9-12-15-19(18-21)16-13-10-7-8-11-14-17-20/h18-20H,2-17H2,1H3 |
InChI Key |
NFMAAHFVMVSSBX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(CCCCCCCCO)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















